2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid to form the sulfonamide group, followed by cyclization to form the benzoxazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzoxazole ring can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Similar structure with a methyl group at the 3-position.
Uniqueness: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and methyl-substituted analogs. The sulfonamide group enhances its potential as an enzyme inhibitor and its ability to form stable complexes with metal ions, making it valuable in both medicinal and industrial applications .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNHEZVPPXSILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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